molecular formula C16H11NO4S2 B2789908 [4-Oxo-5-(5-phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-3-yl]-acetic acid CAS No. 294657-85-5

[4-Oxo-5-(5-phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-3-yl]-acetic acid

Cat. No. B2789908
CAS RN: 294657-85-5
M. Wt: 345.39
InChI Key: UWZGKFZEMBHKEK-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-Oxo-5-(5-phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-3-yl]-acetic acid” is a chemical compound with the molecular formula C16H11NO4S2 and a molecular weight of 345.39 . It is used for proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, density, etc. Unfortunately, such specific information for this compound is not available in the retrieved data .

Scientific Research Applications

Anticancer Activity

Thiazolidine derivatives, including our compound of interest, have demonstrated promising anticancer potential. Researchers have investigated their effects on various cancer cell lines, revealing inhibition of tumor growth, induction of apoptosis, and interference with cell cycle progression. Mechanisms of action involve modulation of key signaling pathways and suppression of angiogenesis .

Anticonvulsant Properties

Thiazolidine-based compounds exhibit anticonvulsant activity, making them relevant in the treatment of epilepsy and related disorders. These molecules interact with neuronal receptors, stabilize cell membranes, and reduce excitability, thus preventing seizures .

Antimicrobial Effects

The sulfur-containing thiazolidine moiety contributes to the antimicrobial properties of this compound. It has shown efficacy against bacteria, fungi, and even some viruses. Researchers explore its potential as an alternative or adjunct to existing antimicrobial agents .

Anti-Inflammatory Action

Inflammation plays a crucial role in various diseases. Thiazolidine derivatives possess anti-inflammatory effects by modulating cytokines, inhibiting inflammatory enzymes, and attenuating oxidative stress. These properties make them interesting candidates for managing inflammatory conditions .

Neuroprotective Potential

The compound’s ability to protect neurons from damage or degeneration has caught the attention of neuroscientists. By influencing neurotransmitter release, reducing oxidative stress, and promoting neuronal survival, it may contribute to neuroprotection in neurodegenerative diseases .

Antioxidant Activity

Thiazolidine-based molecules exhibit antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. This feature is crucial for overall health and disease prevention .

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Its use in proteomics research suggests it may interact with proteins or other biological molecules .

Safety and Hazards

The specific safety and hazard information for this compound is not available in the retrieved data. It’s important to handle all chemical compounds with appropriate safety measures, especially if their toxicity profile is unknown .

properties

IUPAC Name

2-[(5E)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4S2/c18-14(19)9-17-15(20)13(23-16(17)22)8-11-6-7-12(21-11)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZGKFZEMBHKEK-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Oxo-5-(5-phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-3-yl]-acetic acid

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